molecular formula C13H9FO B1300074 4-(3-Fluorophenyl)benzaldehyde CAS No. 400750-63-2

4-(3-Fluorophenyl)benzaldehyde

Cat. No.: B1300074
CAS No.: 400750-63-2
M. Wt: 200.21 g/mol
InChI Key: GUECWHQTSREAMT-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H9FO and its molecular weight is 200.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

4-(3-Fluorophenyl)benzaldehyde serves as a precursor in the synthesis of complex organic molecules. For example, it has been used in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This synthesis showcases the compound's utility in creating medically relevant substances, highlighting its significance in pharmaceutical chemistry (Qiu et al., 2009).

Environmental and Health Impact Studies

A study on the degradation of acetaminophen by advanced oxidation processes (AOPs) included an examination of various by-products and their biotoxicity. Benzaldehyde, closely related to this compound, was identified as a toxic by-product. This research emphasizes the importance of understanding the environmental and health impacts of chemical by-products, including those potentially related to the use and degradation of this compound derivatives (Qutob et al., 2022).

Polymerization and Materials Science

The polymerization of higher aldehydes, including structures related to this compound, has been explored for potential applications in materials science. Such studies investigate the methods of preparation, mechanisms, and properties of polymers derived from aldehydes, which may inform future applications of this compound in creating novel polymeric materials (Kubisa et al., 1980).

Safety and Hazards

Safety data sheets suggest that 4-(3-Fluorophenyl)benzaldehyde may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Future research could focus on the potential applications of 4-(3-Fluorophenyl)benzaldehyde in the treatment of infectious diseases. For instance, a study on new Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione (a compound related to this compound) showed moderate antifungal activity against Candida spp .

Properties

IUPAC Name

4-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUECWHQTSREAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362742
Record name 4-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400750-63-2
Record name 4-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the role of 4-(3-Fluorophenyl)benzaldehyde in the synthesis of safinamide mesylate?

A1: this compound serves as a crucial intermediate in the synthesis of safinamide mesylate []. The synthesis process involves reacting 3-fluorobenzylchloride with p-hydroxy benzaldehyde to yield this compound. This compound then undergoes condensation with (S)-2-amino methyl propionate hydrochloride to form (S)-2-[4-(3-fluorophenyl)benzylamine]propanamide, which is further processed to obtain safinamide mesylate [].

Q2: Are there alternative synthesis routes for safinamide mesylate that don't utilize this compound?

A2: While the provided research focuses on a specific synthesis route utilizing this compound [], exploring alternative synthesis pathways for safinamide mesylate is beyond the scope of this Q&A. Further research and literature review are recommended to explore potential alternative synthetic approaches.

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